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Compound Name: CLP-3094

Cat. No.: B420839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CLP-3094 is a dual-activity small molecule that functions as a potent inhibitor of the androgen

receptor (AR) and a selective antagonist of the G-protein coupled receptor 142 (GPR142). This

unique pharmacological profile makes it a valuable tool for research in oncology, metabolic

diseases, and inflammatory conditions. These application notes provide detailed protocols for

high-throughput screening (HTS) assays to characterize the activity of CLP-3094 and similar

compounds.

Quantitative Data Summary
The following table summarizes the key quantitative metrics for CLP-3094's activity against

human and mouse GPR142 and the human androgen receptor.
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Target Assay Type Species
Agonist/Sti
mulator

IC50 Reference

GPR142

Aequorin

Assay

([Ca2+]i)

Human
1 mM L-

tryptophan
2.3 µM [1]

GPR142

Aequorin

Assay

([Ca2+]i)

Mouse
200 µM L-

tryptophan
0.2 µM [1]

Androgen

Receptor

Transcription

al Activity
Human - 4 µM [1]

GPR142

Inositol

Phosphates

(IP)

Accumulation

Human L-tryptophan Not Specified [1]

Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental

designs, the following diagrams illustrate the relevant signaling pathways and high-throughput

screening workflows.

GPR142 Signaling Pathway
GPR142 is a Gq-coupled G-protein coupled receptor. Upon activation by an agonist like L-

tryptophan, it initiates a signaling cascade that results in an increase in intracellular calcium.

CLP-3094 acts as an antagonist, blocking this pathway.
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Caption: GPR142 Signaling Pathway Antagonism by CLP-3094.

Androgen Receptor Signaling Pathway
The androgen receptor is a nuclear receptor that, upon binding to an androgen, translocates to

the nucleus and acts as a transcription factor. CLP-3094 inhibits this transcriptional activity.
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Caption: Androgen Receptor Signaling Inhibition by CLP-3094.

High-Throughput Screening Workflow for GPR142
Antagonists
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The following diagram outlines a typical workflow for an aequorin-based HTS assay to identify

GPR142 antagonists.

Start

Plate CHO-K1 cells expressing
GPR142 and aequorin

Incubate overnight

Load cells with coelenterazine

Add CLP-3094 or test compounds

Incubate

Add L-tryptophan (agonist)

Measure luminescence (calcium signal)

Analyze data (IC50 determination)

End
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Caption: HTS Workflow for GPR142 Aequorin Assay.

Experimental Protocols
Protocol 1: GPR142 Antagonist High-Throughput
Screening using an Aequorin Assay
This protocol describes a method to screen for antagonists of GPR142 by measuring changes

in intracellular calcium concentration ([Ca2+]i) using a luminescent aequorin-based assay in

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR142 receptor and

apoaequorin.

Materials:

CHO-K1 cells co-expressing human GPR142 and apoaequorin

Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin)

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

Coelenterazine h

L-tryptophan (agonist)

CLP-3094 or other test compounds

384-well white, clear-bottom assay plates

Luminometer with injection capabilities

Procedure:

Cell Plating:

Harvest and resuspend CHO-K1-GPR142-aequorin cells in culture medium.

Plate 20,000 cells per well in a 384-well plate.
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Incubate at 37°C, 5% CO2 overnight.

Aequorin Reconstitution:

Prepare a 5 µM solution of coelenterazine h in assay buffer.

Remove culture medium from the cell plate and add 20 µL of the coelenterazine h solution

to each well.

Incubate the plate in the dark at 37°C for 3-4 hours to allow for aequorin reconstitution.

Compound Addition:

Prepare serial dilutions of CLP-3094 and test compounds in assay buffer.

Add 10 µL of the compound dilutions to the respective wells. For control wells, add assay

buffer.

Incubate at room temperature for 15-30 minutes.

Agonist Stimulation and Signal Detection:

Prepare a solution of L-tryptophan in assay buffer at a concentration that elicits a

submaximal response (e.g., EC80, approximately 1 mM for the human receptor).

Place the assay plate in a luminometer.

Inject 10 µL of the L-tryptophan solution into each well and immediately measure the

luminescent signal for 30-60 seconds.

Data Analysis:

Determine the percentage of inhibition for each compound concentration relative to the

control wells.

Plot the percentage of inhibition against the compound concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Androgen Receptor Transcriptional Activity
High-Throughput Screening
This protocol outlines a luciferase reporter gene assay to screen for inhibitors of androgen

receptor transcriptional activity in a human cell line, such as the prostate cancer cell line

LNCaP, which endogenously expresses AR.

Materials:

LNCaP cells

Cell culture medium (e.g., RPMI-1640, 10% charcoal-stripped FBS, 1% Penicillin-

Streptomycin)

Androgen Response Element (ARE)-driven luciferase reporter plasmid

Transfection reagent

Dihydrotestosterone (DHT)

CLP-3094 or other test compounds

384-well white, solid-bottom assay plates

Luciferase assay reagent

Luminometer

Procedure:

Cell Plating and Transfection:

Plate LNCaP cells at a density of 10,000 cells per well in a 384-well plate.

Incubate at 37°C, 5% CO2 overnight.

Transfect the cells with the ARE-luciferase reporter plasmid according to the transfection

reagent manufacturer's protocol.
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Incubate for 24-48 hours to allow for reporter gene expression.

Compound Treatment:

Prepare serial dilutions of CLP-3094 and test compounds in culture medium.

Remove the transfection medium and add the compound dilutions to the cells.

Incubate for 1-2 hours.

Hormone Stimulation:

Add DHT to a final concentration of 1 nM to all wells except for the unstimulated controls.

Incubate at 37°C, 5% CO2 for 18-24 hours.

Luciferase Assay:

Equilibrate the plate and luciferase assay reagent to room temperature.

Add luciferase assay reagent to each well according to the manufacturer's instructions.

Measure the luminescent signal using a luminometer.

Data Analysis:

Calculate the percentage of inhibition of DHT-induced luciferase activity for each

compound concentration.

Determine the IC50 value by plotting the percentage of inhibition against the compound

concentration and fitting the data to a suitable dose-response curve.

Protocol 3: GPR142 Inositol Phosphate Accumulation
Scintillation Proximity Assay (SPA)
This protocol provides a method to measure the inhibition of L-tryptophan-induced inositol

phosphate (IP) accumulation by CLP-3094 in HEK293 cells expressing GPR142, using a

scintillation proximity assay.
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Materials:

HEK293 cells expressing human GPR142

Cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

Inositol-free DMEM

[3H]-myo-inositol

LiCl

L-tryptophan

CLP-3094 or other test compounds

Lysis buffer

SPA beads (e.g., YSi-Copper HIS-Tag beads)

Scintillation counter

Procedure:

Cell Labeling:

Plate HEK293-GPR142 cells in a suitable format (e.g., 24-well plate) and grow to near

confluency.

Wash the cells with inositol-free DMEM.

Label the cells by incubating with inositol-free DMEM containing [3H]-myo-inositol (e.g., 1

µCi/mL) for 18-24 hours.

Compound Treatment and Stimulation:

Wash the labeled cells with assay buffer (e.g., HBSS with 10 mM LiCl).
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Pre-incubate the cells with various concentrations of CLP-3094 or test compounds for 15-

30 minutes.

Stimulate the cells with L-tryptophan (e.g., 1 mM) for 30-60 minutes at 37°C.

Cell Lysis and IP Capture:

Aspirate the medium and lyse the cells with a suitable lysis buffer.

Transfer the cell lysates to a microplate.

Add SPA beads to each well. The beads are coated with a material that specifically

captures inositol phosphates.

Incubate to allow the [3H]-labeled IPs to bind to the beads.

Signal Detection and Analysis:

Measure the radioactivity using a scintillation counter. Only the radiolabel in close

proximity to the bead will generate a signal.

Calculate the percentage of inhibition of L-tryptophan-stimulated IP accumulation for each

compound concentration.

Determine the IC50 value by plotting the percentage of inhibition against the compound

concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b420839#clp-3094-in-high-throughput-screening-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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